
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid is an organic compound with a complex structure that includes a methoxycarbonyl group, a methyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylphenol and methyl chloroformate.
Esterification: 3-methylphenol is reacted with methyl chloroformate in the presence of a base such as pyridine to form 4-(methoxycarbonyl)-3-methylphenol.
Etherification: The intermediate 4-(methoxycarbonyl)-3-methylphenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Key considerations include:
Reaction Optimization: Ensuring high yield and purity through optimized reaction conditions such as temperature, solvent choice, and reaction time.
Purification: Techniques such as recrystallization or chromatography may be employed to purify the final product.
Safety and Environmental Concerns: Proper handling of reagents and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: 2-(4-(Carboxy)-3-methylphenoxy)acetic acid.
Reduction: 2-(4-(Hydroxymethyl)-3-methylphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceuticals.
Medicine: Investigated for its potential as a drug candidate due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, altering biochemical pathways. The methoxycarbonyl group can act as a prodrug moiety, which is metabolized in vivo to release the active drug.
Comparison with Similar Compounds
Similar Compounds
2-(4-Carboxy-3-methylphenoxy)acetic acid: Similar structure but with a carboxy group instead of a methoxycarbonyl group.
2-(4-Hydroxymethyl-3-methylphenoxy)acetic acid: Similar structure but with a hydroxymethyl group instead of a methoxycarbonyl group.
Uniqueness
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and biological activity. This functional group can be modified to tailor the compound’s properties for specific applications.
Properties
IUPAC Name |
2-(4-methoxycarbonyl-3-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7-5-8(16-6-10(12)13)3-4-9(7)11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIPBWAPQKBQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

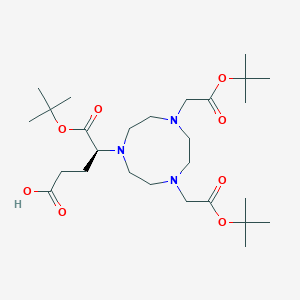
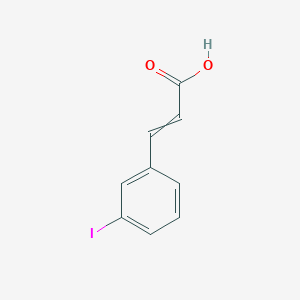
![tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B8068195.png)
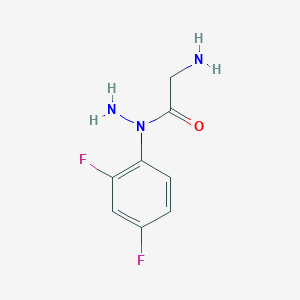
![1-cyclopenta[c]pyran-1-ylpropan-2-amine;hydrochloride](/img/structure/B8068214.png)

![2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B8068220.png)

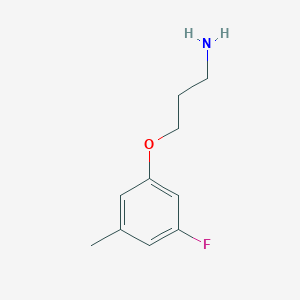


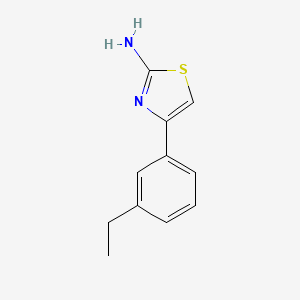
amine](/img/structure/B8068272.png)
